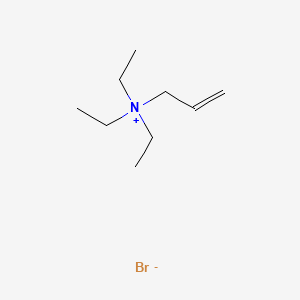
Allyltriethylammonium bromide
Cat. No. B1595037
Key on ui cas rn:
29443-23-0
M. Wt: 222.17 g/mol
InChI Key: BDRVEARQBLPFIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05232964
Procedure details


A mixture of 60 grams of methanol, 60.23 grams of triethylamine and 60.72 grams of allyl bromide was prepared. The mixture was stirred for 5 minutes before refluxing. The mixture was allowed to reflux for 30 minutes before 12.0 grams of allyl bromide was added.



Identifiers


|
REACTION_CXSMILES
|
CO.[CH2:3]([Br:6])[CH:4]=[CH2:5].[CH2:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8]>>[Br-:6].[CH2:3]([N+:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:7][CH3:8])[CH:4]=[CH2:5] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
60.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
60.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before refluxing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Br-].C(C=C)[N+](CC)(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

